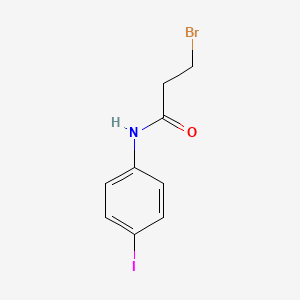
3-bromo-N-(4-iodophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-bromo-N-(4-iodophenyl)propanamide typically involves the reaction of 3-bromopropionyl chloride with 4-iodoaniline . The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the rate of reaction and prevent side reactions .
Analyse Des Réactions Chimiques
3-Bromo-N-(4-iodophenyl)propanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms in the compound can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced products.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki or Heck coupling, which are commonly used in organic synthesis.
Applications De Recherche Scientifique
3-Bromo-N-(4-iodophenyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its halogen atoms make it a versatile building block for various organic reactions.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving halogenated compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-bromo-N-(4-iodophenyl)propanamide involves its interaction with specific molecular targets. The halogen atoms in the compound can form halogen bonds with biological molecules, affecting their structure and function. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
3-Bromo-N-(4-iodophenyl)propanamide can be compared with other similar compounds such as:
3-Bromo-N-(3-iodophenyl)propanamide: This compound has the iodine atom in a different position on the phenyl ring, which can affect its reactivity and applications.
3-Bromo-N-(4-chlorophenyl)propanamide: The presence of a chlorine atom instead of iodine can lead to different chemical properties and reactivity.
3-Bromo-N-(4-fluorophenyl)propanamide: The fluorine atom can impart different electronic properties to the compound, affecting its behavior in chemical reactions.
These comparisons highlight the uniqueness of this compound in terms of its specific halogenation pattern and its resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C9H9BrINO |
|---|---|
Poids moléculaire |
353.98 g/mol |
Nom IUPAC |
3-bromo-N-(4-iodophenyl)propanamide |
InChI |
InChI=1S/C9H9BrINO/c10-6-5-9(13)12-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13) |
Clé InChI |
YFSVDFLUFYKNBU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)CCBr)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















